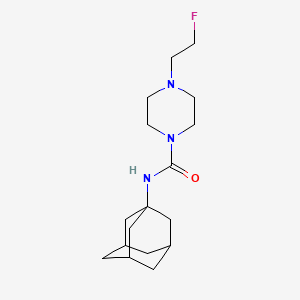

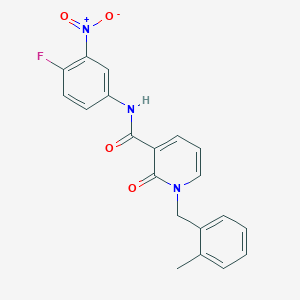

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

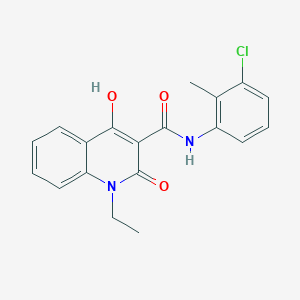

The synthesis of compounds related to 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves catalytic hydrogenation of corresponding benzylidene compounds. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar structure, was prepared through this method, showcasing its potential antidepressant activity without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Another approach involved an efficient, mild, one-pot chemoselective procedure to prepare antimicrobial agents from poly(vinylbenzyl chloride) and 5,5-dimethylhydantoin, highlighting a novel synthesis route that may be applicable to the synthesis of 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione (Maddah, 2016).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione has been elucidated using X-ray crystallography. For instance, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation, stabilized by intermolecular hydrogen bonding, providing insights into the structural configuration and stability of such compounds (Aydın et al., 2013).

Chemical Reactions and Properties

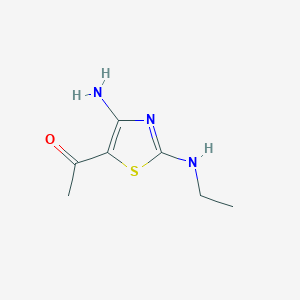

The reactivity of imidazolidine-2,4-diones with various reagents illustrates the chemical versatility of these compounds. The synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which shares functional groups with 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione, demonstrate the potential for diverse chemical transformations (Al-Sheikh et al., 2009).

Applications De Recherche Scientifique

Antibacterial Applications

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives have shown promise in the field of antibacterial research. For instance, a study by Maddah (2016) reported the successful synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers, which demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria (Maddah, 2016).

Antidepressant Potential

Research by Wessels, Schwan, and Pong (1980) explored the antidepressant activity of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound. Their findings indicated potential antidepressant effects, suggesting a different mechanism of action from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Flavor Modification

A study focused on the safety of novel bitter modifying flavor compounds, including derivatives of 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione. These compounds were evaluated for use in food and beverage applications, with findings suggesting no safety concerns at estimated levels of intake (Karanewsky et al., 2016).

Polymer Science

In the field of polymer science, compounds like 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione have been utilized. Kaczmarek, Chylińska, and Ziegler-Borowska (2012) synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and studied their thermal properties, highlighting the importance of this compound in the development of new materials (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Hypoglycemic Activity

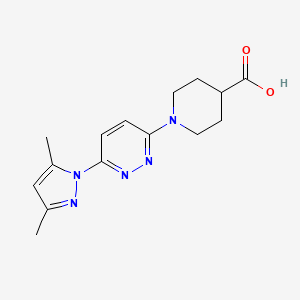

A 2008 study by Kashif, Ahmad, and Hameed synthesized arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones and found that some of these compounds stimulated insulin release, indicating potential use in treating diabetes (Kashif, Ahmad, & Hameed, 2008).

DNA Binding Studies

Research into the DNA binding capabilities of imidazolidine derivatives, including variants of 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione, was conducted by Shah, Nosheen, and their colleagues. This study provided insights into the potential of these compounds as anti-cancer drugs (Shah et al., 2013).

Safety And Hazards

Orientations Futures

While specific future directions for “3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione” are not available, research into photoresponsive polymers, including those containing 4-Aminobenzyl alcohol, is ongoing. These materials have potential applications in electronics, optics, sensors, solar-thermal fuels, medicine, and robotics .

Propriétés

IUPAC Name |

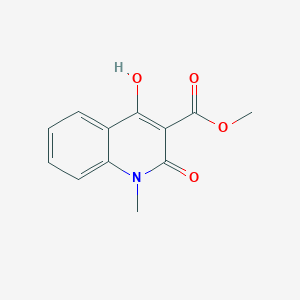

3-[(4-aminophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7,13H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSLGPHSFHJLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)